molecular formula C6H12N4O2 B082368 1,4-哌嗪二甲酰胺 CAS No. 10581-05-2

1,4-哌嗪二甲酰胺

货号 B082368
CAS 编号: 10581-05-2
分子量: 172.19 g/mol
InChI 键: NFHBOEVHUVZABE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 . It has a molecular weight of 172.185 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes 1,4-Piperazinedicarboxamide, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Piperazinedicarboxamide consists of 6 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .

科学研究应用

  1. 抗菌和抗病毒特性:1,4-二取代哌嗪对金黄色葡萄球菌的耐药菌株表现出抗菌活性,并作为拮抗剂基础的HIV-1进入抑制剂(Shroff et al., 2022)

  2. 抗肿瘤活性:1,4-哌嗪二甲酰胺的某些衍生物已显示出对各种肿瘤细胞的抗肿瘤活性,暗示在癌症治疗中具有潜力(Guo et al., 2001)

  3. 癌症研究:一种特定化合物,4-(3,5-二甲氧基苯基)-N-(7-氟-3-甲氧基喹喔啉-2-基)哌嗪-1-甲酰胺,在耐药癌细胞中表现出强效的抗增殖活性,并通过下调Bcl-2蛋白水平诱导凋亡(Lee et al., 2013)

  4. 过敏性鼻炎治疗:1,4-二取代哌嗪衍生物已被指示用于治疗炎症性疾病,特别是过敏性鼻炎(Norman, 2007)

  5. 药理特性:3,4-吡啶二甲酰胺的N-氨基烷基衍生物,包括带有哌嗪取代基的化合物,已被发现具有显著的药理活性,其中一些衍生物显示出低毒性和高药理活性(Śladowska等,1995)

  6. 抗分枝杆菌活性:1,4-哌嗪二甲酰胺的衍生物已被合成并评估其抗分枝杆菌活性,展示了药物开发的有希望的线索(Eynde et al., 2003)

  7. 生物制药应用:哌嗪化合物已被研究其抗微生物和抗氧化特性,表明它们作为生物制药材料的潜力(Saroha et al., 2020)

  8. 外周神经系统细胞培养:从1,4-双(丙烯酰)哌嗪衍生的聚(酰胺胺)水凝胶适用于培养外周神经系统细胞,表明它们在神经再生中的潜在用途(Mauro et al., 2013)

属性

IUPAC Name

piperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHBOEVHUVZABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293041
Record name 1,4-Piperazinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinedicarboxamide

CAS RN

10581-05-2
Record name 1,4-Piperazinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Piperazinedicarboxamide
Reactant of Route 2
Reactant of Route 2
1,4-Piperazinedicarboxamide
Reactant of Route 3
Reactant of Route 3
1,4-Piperazinedicarboxamide
Reactant of Route 4
Reactant of Route 4
1,4-Piperazinedicarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Piperazinedicarboxamide
Reactant of Route 6
Reactant of Route 6
1,4-Piperazinedicarboxamide

Citations

For This Compound
4
Citations
EU Stolarczyk, Ł Kaczmarek, K Eksanow… - Pharmaceutical …, 2009 - Taylor & Francis
Seven potential impurities, including by-products, starting materials and intermediates were identified in pharmaceutical substance quetiapine fumarate and characterized by …
Number of citations: 15 www.tandfonline.com
M Taha, NH Ismail, W Jamil, KM Khan, U Salar… - Medicinal Chemistry …, 2015 - Springer
Thiourea analogs 1–20 were synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. The compounds 9 (0.86 ± 0.01 μM), 6 (1.24 ± 0.01 μM), 16 (1.64 ± 0.02 μM) …
Number of citations: 45 link.springer.com
G Guercio, S Bacchi, A Perboni, C Leroi… - … Process Research & …, 2009 - ACS Publications
GW597599 1 is a novel NK-1 antagonist currently under investigation for the treatment of central nervous system disorders and emesis. The initial chemical development synthetic route, …
Number of citations: 13 pubs.acs.org
RW SIDWELL, G ARNETT, FM SCHABEL jr - Chemotherapy, 1972 - S. Karger.
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。